molecular formula C15H27NO4 B3108966 2-{[(tert-Butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid CAS No. 1695787-26-8

2-{[(tert-Butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid

Cat. No.: B3108966
CAS No.: 1695787-26-8
M. Wt: 285.38 g/mol
InChI Key: CMORIBDLPGOGNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(tert-Butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid is a compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amines from undesired reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-Butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions or in an organic solvent like acetonitrile with a catalyst such as 4-dimethylaminopyridine (DMAP) . The Boc group can be removed using strong acids like trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-Butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide or DMAP.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{[(tert-Butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(tert-Butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid involves the interaction of the Boc-protected amino group with various molecular targets. The Boc group provides steric protection, preventing unwanted side reactions and allowing for selective deprotection under specific conditions . This selective deprotection is crucial in multi-step synthesis processes, where the compound can act as a precursor to more complex molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(tert-Butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties compared to other Boc-protected amino acids. This uniqueness makes it valuable in the synthesis of specific peptides and other organic compounds where the cyclohexyl group plays a crucial role in the molecule’s overall structure and function.

Properties

IUPAC Name

4-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-15(2,3)20-14(19)16-12(13(17)18)10-9-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMORIBDLPGOGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1CCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(tert-Butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid
Reactant of Route 2
Reactant of Route 2
2-{[(tert-Butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid
Reactant of Route 3
Reactant of Route 3
2-{[(tert-Butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid
Reactant of Route 4
Reactant of Route 4
2-{[(tert-Butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid
Reactant of Route 5
2-{[(tert-Butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid
Reactant of Route 6
Reactant of Route 6
2-{[(tert-Butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.